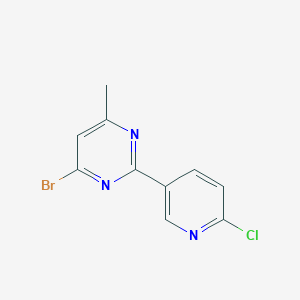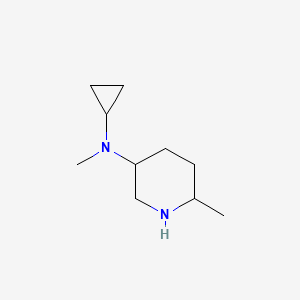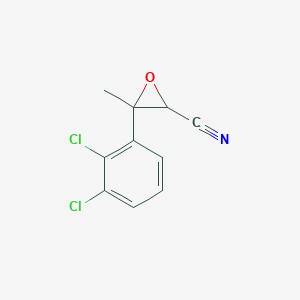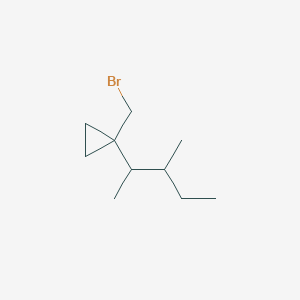
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of bromine and chlorine atoms in the structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of organic materials with specific electronic properties for applications in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is unique due to the combination of bromine, chlorine, and methyl groups in its structure, which provides a distinct reactivity profile. This uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H7BrClN3 |
|---|---|
Molekulargewicht |
284.54 g/mol |
IUPAC-Name |
4-bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C10H7BrClN3/c1-6-4-8(11)15-10(14-6)7-2-3-9(12)13-5-7/h2-5H,1H3 |
InChI-Schlüssel |
RWTIRKNHRWVQMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CN=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)




![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)


![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
